molecular formula C21H22ClN3O B2762390 N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide CAS No. 882227-09-0

N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide

Cat. No. B2762390
CAS RN: 882227-09-0
M. Wt: 367.88
InChI Key: UMUGOPDOGMIVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research. BPPC belongs to the pyrazole family of compounds and has been studied extensively due to its potential therapeutic applications.

Scientific Research Applications

Laser Dye

The compound has been investigated as a potential laser dye. Its photostability and fluorescence properties make it suitable for use in laser systems. Researchers have explored its amplified spontaneous emission characteristics, which are crucial for laser applications .

Energy and Electron Transfer Reactions

N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide has shown promise in energy and electron transfer reactions. Understanding its behavior in these processes can inform the design of efficient energy conversion systems .

Site-Selective Spectroscopy

Biological systems often require site-selective spectroscopy to study specific regions or molecules. The compound’s unique properties may enable targeted spectroscopic experiments, aiding researchers in understanding biological processes .

p-n Hetero-Junction Solar Cells

In the realm of solar energy, p-n hetero-junction solar cells play a crucial role. Researchers have explored the compound’s potential in enhancing the efficiency of such solar cells. Its electronic properties and stability are relevant factors in this context .

Fluorescence Quenching and Excitation Energy Transfer

The compound exhibits interesting fluorescence quenching behavior and excitation energy transfer. These properties are valuable for applications in sensors, imaging, and optoelectronic devices. Understanding the underlying mechanisms is essential for optimizing these applications .

Chemical Probe Molecule

Researchers have used N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide as a chemical probe in various studies. Its interactions with other molecules provide insights into molecular interactions, binding sites, and reactivity .

These applications highlight the compound’s versatility and potential impact across different scientific domains. Further research and exploration will undoubtedly reveal additional uses and enhance our understanding of its properties . If you need more information or have any other requests, feel free to ask!

properties

IUPAC Name

N-[5-(4-tert-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-21(2,3)16-11-9-15(10-12-16)18-13-19(23-20(26)14-22)25(24-18)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUGOPDOGMIVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.